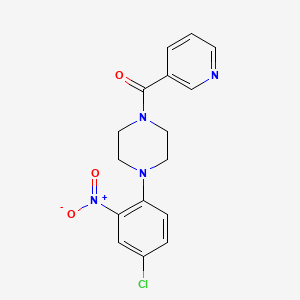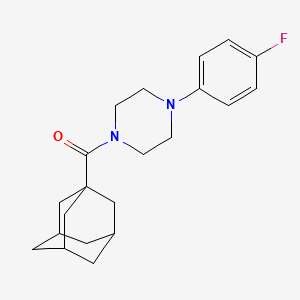![molecular formula C14H13BrN2OS B3928015 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3928015.png)
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzamide
Übersicht
Beschreibung
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as BPTES, and it has been shown to have promising anticancer properties.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential applications in scientific research. One of the most promising applications of BPTES is its use as an anticancer agent. BPTES has been shown to inhibit glutaminase activity, which is essential for the growth and proliferation of cancer cells. This inhibition leads to a decrease in the production of glutamate, which is required for the synthesis of nucleotides and amino acids. As a result, cancer cells are unable to proliferate and eventually undergo apoptosis.
Wirkmechanismus
BPTES inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important metabolite that is required for the synthesis of nucleotides and amino acids. By inhibiting glutaminase, BPTES reduces the levels of glutamate, which leads to a decrease in the production of nucleotides and amino acids. This, in turn, leads to a decrease in the proliferation of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, BPTES has also been shown to have anti-inflammatory effects. BPTES inhibits the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation, which can be beneficial in a variety of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BPTES is its specificity for glutaminase. BPTES does not inhibit other enzymes in the glutamine metabolism pathway, which reduces the potential for off-target effects. However, one of the limitations of BPTES is its poor solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BPTES. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict the response to BPTES treatment. Finally, there is a need for more research on the potential applications of BPTES in other disease states, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, BPTES is a promising chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its specificity for glutaminase and its anti-inflammatory effects make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in other disease states.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-pyridin-2-ylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-12-6-4-11(5-7-12)14(18)17-9-10-19-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEUEBDHZZYCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide](/img/structure/B3927933.png)


![2-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927950.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B3927957.png)

![11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927963.png)
![2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3927969.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide hydrochloride](/img/structure/B3927977.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3927997.png)
![N-[4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3928005.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928009.png)
![3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B3928022.png)